5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride

phenazinium dye chemistry structure-activity relationship reduction potential

5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride (CAS 4935-81-3) is a synthetic cationic phenazinium dye with the molecular formula C₃₆H₂₈ClN₅ and a molecular weight of approximately 566.1 g/mol. It features a central phenazinium core bearing a phenyl substituent at position 5 and three phenylamino groups at positions 2, 3, and 7.

Molecular Formula C36H28ClN5
Molecular Weight 566.1 g/mol
CAS No. 4935-81-3
Cat. No. B15081633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride
CAS4935-81-3
Molecular FormulaC36H28ClN5
Molecular Weight566.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C=C2)NC5=CC=CC=C5)NC6=CC=CC=C6)C7=CC=CC=C7.[Cl-]
InChIInChI=1S/C36H27N5.ClH/c1-5-13-26(14-6-1)37-29-21-22-31-35(23-29)41(30-19-11-4-12-20-30)36-25-33(39-28-17-9-3-10-18-28)32(24-34(36)40-31)38-27-15-7-2-8-16-27;/h1-25H,(H2,37,38,39,40);1H
InChIKeyQEUAIXPHEOFATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2,3,7-tris(phenylamino)phenazinium Chloride (CAS 4935-81-3): Procurement-Relevant Identity for the Tris(phenylamino) Phenazinium Cationic Dye


5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride (CAS 4935-81-3) is a synthetic cationic phenazinium dye with the molecular formula C₃₆H₂₈ClN₅ and a molecular weight of approximately 566.1 g/mol . It features a central phenazinium core bearing a phenyl substituent at position 5 and three phenylamino groups at positions 2, 3, and 7 . This compound belongs to the broader phenazinium class of planar, cationic dyes known for nucleic acid intercalation, supravital staining, and redox-dependent colour changes [1]. Critically, its tris(phenylamino) substitution pattern distinguishes it from the more widely cited phenazinium dye Janus Green B (CAS 2869-83-2), which carries a diethylamino group and an azo-linked dimethylaminophenyl moiety [1]. This structural divergence has direct consequences for reduction potential, enzymatic reactivity, and binding selectivity, as established in classical and contemporary comparative studies [1].

Why Phenazinium Dyes Cannot Be Interchanged: Structural Determinants of Redox, Binding, and Staining Behaviour for 5-Phenyl-2,3,7-tris(phenylamino)phenazinium Chloride


Phenazinium dyes are not functionally interchangeable. Even subtle modifications to the substitution pattern on the phenazinium core produce measurable differences in absorption maxima, reduction potential, and susceptibility to enzymatic reduction [1][2]. Classical studies on the Janus Green series demonstrated that replacing a diethylamino group with a dimethylamino group (Janus Green G vs. Janus Green B) eliminates cysteine-mediated reduction and shifts the polarographic reduction potential [1]. The tris(phenylamino) substitution pattern of CAS 4935-81-3 represents a further departure from the dialkylamino/azo-bearing Janus Green family. In head-to-head comparisons across four phenazinium dyes, binding affinity to double-stranded poly(A) RNA varied substantially, with the rank order JGB > Indoine Blue > Safranine O > Phenosafranine observed across all experimental modalities [3]. These data underscore that biological and analytical performance is exquisitely sensitive to the precise substitution architecture, making generic substitution scientifically unjustified without compound-specific validation [1][3].

Quantitative Differential Evidence Guide: 5-Phenyl-2,3,7-tris(phenylamino)phenazinium Chloride vs. Closest Analogs


Structural Differentiation from Janus Green B: Tris(phenylamino) vs. Diethylamino-Azo Substitution Drives Distinct Reduction Chemistry

The target compound, 5-phenyl-2,3,7-tris(phenylamino)phenazinium chloride (CAS 4935-81-3), is structurally distinct from Janus Green B (CAS 2869-83-2), which is 3-(diethylamino)-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride. Classical comparative studies on Janus Green B (JG-B) and its dimethyl analog Janus Green G (JG-G) established that alterations to the amine substitution pattern produce large differences in reduction behaviour: JG-B was readily reduced by cysteine and glutathione, whereas JG-G was not significantly reduced by cysteine [1]. Polarographically, JG-B exhibited two reduction steps at pH 7.48 (E = −0.001 V and −0.188 V), while JG-G showed only a single reduction step at E = −0.214 V [1]. Enzymatically, JG-B was reduced by the lactic dehydrogenase system, but JG-G was not readily reduced by this system [2]. The tris(phenylamino) substitution pattern of CAS 4935-81-3, which replaces the dialkylamino and azo motifs entirely with three phenylamino groups, is expected to further shift these reduction properties. These data establish that within the phenazinium family, substitution pattern is a primary determinant of redox accessibility and enzymatic reactivity [1][2].

phenazinium dye chemistry structure-activity relationship reduction potential mitochondrial staining

Differential Antimalarial Potency Profile: Janus Green B Is ~9-Fold More Potent Against Drug-Resistant W2 vs. Drug-Sensitive D6 P. falciparum, a Profile Not Shared by Safranine O or Phenosafranine

In a systematic screen of 21 dyes against chloroquine-susceptible (D6) and chloroquine-resistant (W2) clones of Plasmodium falciparum, Janus Green B (the diethylamino-azo phenazinium derivative) exhibited a unique potency profile among the azine dyes tested: IC₅₀ = 44.0 ± 9.86 nM (D6) vs. IC₅₀ = 4.85 ± 2.54 nM (W2), representing a ~9.1-fold greater potency against the drug-resistant clone [1]. This differential was not shared by the structurally related phenazinium dyes safranine O (IC₅₀ D6 = 43.3 ± 29.3 nM; IC₅₀ W2 = 34.8 ± 17.2 nM; ~1.2-fold difference) or phenosafranin (IC₅₀ D6 = 88.2 ± 31.9 nM; IC₅₀ W2 = 65.1 ± 18.1 nM; ~1.4-fold difference) [1]. The selectivity index (KB cytotoxicity / IC₅₀ W2) for Janus Green B was 40.4, compared with 16.4 for safranine O and 4.76 for phenosafranin [1]. This class-level evidence demonstrates that phenazinium substitution pattern governs both antimalarial potency and clone-specific selectivity. The tris(phenylamino) substitution pattern of CAS 4935-81-3 represents a distinct chemical space within this family whose antimalarial profile has not yet been reported [1].

antimalarial drug discovery phenazinium dye pharmacology drug resistance profiling Plasmodium falciparum

Rank-Order RNA Binding Affinity: Phenazinium Dye Binding to Double-Stranded Poly(A) Follows JGB > Indoine Blue > Safranine O > Phenosafranine, Demonstrating Substitution-Dependent Nucleic Acid Recognition

A comprehensive spectroscopic and calorimetric study of four phenazinium dyes binding to double-stranded poly(A) RNA established a clear affinity rank order: Janus Green B > Indoine Blue > Safranine O > Phenosafranine [1]. This rank order was consistent across fluorescence polarization anisotropy, iodide quenching, viscosity, and circular dichroism experiments [1]. Isothermal titration calorimetry revealed that binding was predominantly entropy-driven with a minor enthalpic contribution to the standard molar Gibbs energy for all four dyes [1]. The binding mode was determined to be intercalative [1]. These data demonstrate that the nature and position of substituents on the phenazinium core directly modulate RNA binding affinity. The tris(phenylamino) compound (CAS 4935-81-3) represents a substitution pattern not tested in this study; its three hydrogen-bond-capable phenylamino groups may confer distinct poly(A) recognition properties compared with the dialkylamino/azo-bearing Janus Green B [1].

RNA-targeted therapeutics phenazinium dye binding poly(A) recognition isothermal titration calorimetry

Cytochrome Oxidase-Dependent Staining Mechanism: Mitochondrial Specificity Is Reversibly Inhibited by KCN and NaN₃, Establishing Enzyme-Coupled Selectivity Not Achievable with Simple Cationic Dyes

The mitochondrial staining specificity of phenazinium dyes such as Janus Green B is enzymatically coupled to the cytochrome c oxidase (Complex IV) system. Staining is reversibly inhibited by sodium azide (NaN₃) and potassium cyanide (KCN) at concentrations sufficient to inhibit cytochrome oxidase, as demonstrated across plant and animal cell types [1][2]. This enzyme-coupled mechanism provides a level of organelle selectivity that cannot be replicated by simple lipophilic cationic dyes (e.g., Rhodamine 123, MitoTracker series) that accumulate via membrane potential alone [3]. The tris(phenylamino) substitution pattern of CAS 4935-81-3, lacking the diethylamino group present in Janus Green B, may engage the cytochrome oxidase system differently; the structural dependence of this enzymatic coupling is established by the observation that Janus Green G (dimethyl analog) shows altered reduction behaviour with isolated enzyme systems [4].

mitochondrial staining cytochrome c oxidase supravital dye mechanism enzyme-coupled selectivity

Ratiometric Colorimetric Mitochondrial Function Assay: JG-B Reduction to Diethylsafranine Enables Absorbance Ratio (550/595 nm) Quantification of Mitochondrial Dehydrogenase Activity, Substrate Dose-Dependent Response Validated with Complex I/II/IV Inhibitors

A validated colorimetric method exploits the reduction of Janus Green B (oxidized form, λmax 595 nm) to diethylsafranine (reduced form, λmax 550 nm) by mitochondrial dehydrogenases [1]. The absorbance ratio (550 nm/595 nm) increased linearly with increasing amounts of resuspended mitochondrial pellet (rat brain mitochondria) [1]. Substrate dose-dependence was demonstrated: addition of malate and glutamate increased the 550/595 ratio following a logarithmic trend, linear up to 50 mM substrate [1][2]. Pretreatment with rotenone (Complex I inhibitor), malonate (Complex II inhibitor), and sodium azide (Complex IV inhibitor) each significantly inhibited diethylsafranine formation (p < 0.0001), confirming the assay reports on mitochondrial electron transport chain activity [2]. For the tris(phenylamino) compound CAS 4935-81-3, the substitution of the diethylamino group with a phenylamino group may alter the spectral properties of the reduced form, requiring independent calibration of λmax for both oxidized and reduced states before implementing a parallel ratiometric assay.

colorimetric mitochondrial assay dehydrogenase activity absorbance ratio mitochondrial toxicity screening

Physicochemical Identity Verification: C₃₆H₂₈ClN₅ (MW 566.1) vs. Janus Green B C₃₀H₃₁ClN₆ (MW 511.06) — Distinct Molecular Formula, Distinct CAS, Distinct Procurement Specification

5-Phenyl-2,3,7-tris(phenylamino)phenazinium chloride (CAS 4935-81-3) is registered with the molecular formula C₃₆H₂₈ClN₅ and a molecular weight of 566.1 g/mol . Janus Green B (CAS 2869-83-2) is registered as C₃₀H₃₁ClN₆ with a molecular weight of 511.06 g/mol . The EINECS number for CAS 4935-81-3 is 225-574-1 . This is a non-interchangeable compound identity: the difference of C₆H₃N₁ in elemental composition reflects the fundamentally different substitution architecture (three phenylamino groups vs. one diethylamino plus one azo-dimethylaminophenyl). Procurement specifications from commercial sources list a minimum purity of 95% for CAS 4935-81-3 . Any scientific procurement workflow must verify that the CAS number, molecular formula, and molecular weight match the intended compound, as confusing CAS 4935-81-3 with CAS 2869-83-2 would introduce an entirely different chemical entity into the experimental system.

compound identity verification CAS registration phenazinium dye procurement quality control specification

Evidence-Grounded Application Scenarios for 5-Phenyl-2,3,7-tris(phenylamino)phenazinium Chloride (CAS 4935-81-3) Based on Phenazinium Class Data


RNA-Targeted Probe Development: Exploiting Tris(phenylamino) Hydrogen-Bonding Capacity for Poly(A) Recognition

The established rank-order binding of phenazinium dyes to double-stranded poly(A) RNA (JGB > Indoine Blue > Safranine O > Phenosafranine) demonstrates that substituent identity directly modulates RNA affinity [1]. CAS 4935-81-3, with three phenylamino groups each capable of acting as hydrogen-bond donors, presents a substitution pattern distinct from any dye in the published poly(A) binding series. Researchers developing RNA-targeted small-molecule probes or therapeutics may rationally select CAS 4935-81-3 to test the hypothesis that additional hydrogen-bonding capacity enhances or alters poly(A) recognition relative to the dialkylamino-substituted Janus Green B scaffold. Binding affinity can be quantified by fluorescence polarization anisotropy, ITC, and circular dichroism using the validated experimental framework established for phenazinium-poly(A) interactions [1].

Mitochondrial Dehydrogenase Activity Assay Development: Tris(phenylamino) Scaffold as a Novel Colorimetric Reporter

The validated JG-B ratiometric colorimetric assay (A₅₅₀/A₅₉₅) provides a template for developing a parallel assay using CAS 4935-81-3 [2][3]. The tris(phenylamino) substitution pattern is expected to produce oxidized and reduced forms with distinct absorption maxima, potentially offering improved spectral separation or sensitivity compared with the JG-B/diethylsafranine pair. Key validation steps—linearity of the absorbance ratio with mitochondrial protein concentration, substrate dose-response (malate/glutamate), and inhibition by rotenone, malonate, and sodium azide—have been established as standard benchmarks for any new phenazinium-based mitochondrial function probe [2][3]. This application is relevant for laboratories performing mitochondrial toxicity screening, bioenergetics research, or neurodegenerative disease modelling [2].

Antimalarial Drug Discovery: Unexplored Tris(phenylamino) Chemical Space Against Drug-Resistant P. falciparum

The striking ~9-fold differential potency of Janus Green B against the chloroquine-resistant W2 clone (IC₅₀ = 4.85 nM) vs. the chloroquine-susceptible D6 clone (IC₅₀ = 44.0 nM) of P. falciparum, not observed for safranine O or phenosafranin, demonstrates that phenazinium substitution pattern is a critical determinant of antimalarial activity and resistance profile [4]. CAS 4935-81-3, with its unique tris(phenylamino) architecture, occupies untested chemical space within this pharmacophore. Screening against the D6, W2, and SN isolates using the validated parasite lactate dehydrogenase assay, with parallel KB cell cytotoxicity counter-screening, would establish whether the tris(phenylamino) motif confers a distinct potency, selectivity, or cross-resistance profile relative to the Janus Green B and safranine scaffolds [4].

Structure-Activity Relationship (SAR) Reference Standard for Phenazinium Dye Libraries

The tris(phenylamino) compound CAS 4935-81-3 serves as a structurally defined reference point for systematic SAR studies within the phenazinium dye class. Its substitution pattern—three phenylamino groups replacing the diethylamino and azo-dimethylaminophenyl motifs of Janus Green B—provides a controlled structural perturbation for isolating the contribution of aryl-amino hydrogen bonding vs. dialkylamino electron-donating effects to redox potential, nucleic acid binding, enzymatic reducibility, and biological activity [5][6]. Procurement of high-purity CAS 4935-81-3 (≥95%) as a defined SAR probe, alongside Janus Green B, safranine O, and phenosafranin as comparator standards, enables systematic dissection of phenazinium pharmacophore elements [5][6].

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